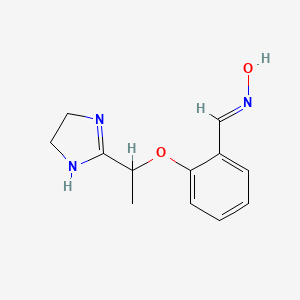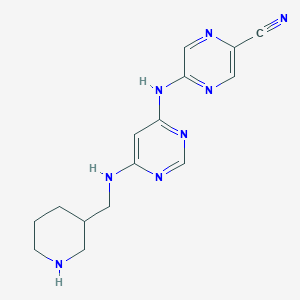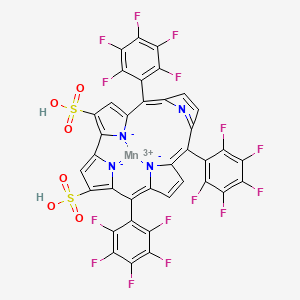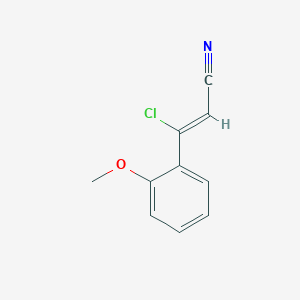
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime is a chemical compound that features a unique structure combining an imidazole ring, an ethoxy group, and a benzaldehyde oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,5-dihydro-1H-imidazole, which is then reacted with ethyl bromide to form the ethoxy derivative. This intermediate is subsequently reacted with benzaldehyde to form the benzaldehyde derivative, which is finally converted to the oxime form using hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The benzaldehyde moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the oxime group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde:
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzyl alcohol: Contains an alcohol group instead of an oxime, affecting its chemical properties and reactivity.
Uniqueness
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime is unique due to the presence of both the imidazole ring and the oxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(NE)-N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)/b15-8+ |
InChI Key |
JDVBCCBWSXJBJH-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2/C=N/O |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)





![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)
![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)


